molecular formula C13H17NO3S B586438 Rasagiline-13C3 Mesylate

Rasagiline-13C3 Mesylate

Cat. No.: B586438
M. Wt: 270.32 g/mol
InChI Key: JDBJJCWRXSVHOQ-UAWGACSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rasagiline-13C3 (mesylate) is a compound that is isotopically labeled with carbon-13. It is a derivative of rasagiline mesylate, which is a selective and irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B). This compound is primarily used in scientific research as an internal standard for the quantification of rasagiline by gas chromatography or liquid chromatography-mass spectrometry .

Mechanism of Action

Target of Action

Rasagiline-13C3 Mesylate is a highly potent selective irreversible inhibitor of mitochondrial monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

This compound acts on the biochemical pathway involving the degradation of catecholamines and serotonin. By inhibiting MAO-B, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can help to alleviate symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine .

Pharmacokinetics

This compound has been studied in healthy subjects under fasting and fed conditions . Subjects received a single oral dose of 1 mg of the compound. The major pharmacokinetic parameters, including the area under the curve (AUC) and the maximum observed serum concentration (Cmax), were evaluated . The geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range for bioequivalence .

Result of Action

This compound has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells when used at concentrations ranging from 0.01 to 100 µM . It also reduces cerebral edema in a mouse model of traumatic brain injury . Furthermore, this compound reduces cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. For instance, the pharmacokinetics of the compound can vary under fasting and fed conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rasagiline-13C3 (mesylate) involves several steps:

Industrial Production Methods: The industrial production of rasagiline mesylate involves similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Rasagiline-13C3 (mesylate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Rasagiline-13C3 (mesylate) has several scientific research applications:

    Chemistry: Used as an internal standard for the quantification of rasagiline in various analytical techniques.

    Biology: Studied for its effects on mitochondrial monoamine oxidase B and its role in neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Used in the development and testing of pharmaceuticals

Comparison with Similar Compounds

    Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.

Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .

Properties

IUPAC Name

methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UAWGACSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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